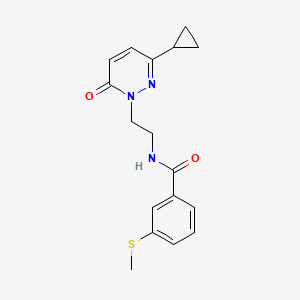

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide is a unique compound within the chemical realm, presenting a fusion of various functional groups that bestow it with distinct properties and potential applications. This compound is characterized by its pyridazine core, linked via an ethyl chain to a benzamide moiety, featuring a cyclopropyl group and a methylthio substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide can be accomplished through multi-step organic synthesis. The initial step often involves the formation of the pyridazine ring, which is achieved through the cyclization of appropriate precursors. Subsequent steps include the introduction of the cyclopropyl and methylthio groups under controlled conditions, followed by coupling with benzamide derivatives. Reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure parameters to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound demands scalable processes. Commonly, flow chemistry techniques are employed to optimize reaction efficiency and throughput. Automated synthesisers and continuous reactors play a pivotal role in maintaining consistent quality and enabling large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can participate in a variety of chemical reactions, including:

Oxidation: The presence of the thioether moiety allows for selective oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyridazinone core, potentially converting the ketone group to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzamide or pyridazine rings, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.

Substitution: Various halogenated compounds and base catalysts are utilized to facilitate substitution reactions.

Major Products

The major products depend on the specific reaction:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Alcohol derivatives of the pyridazine ring.

Substitution: Derivatives with new functional groups, potentially enhancing the compound's reactivity or stability.

Wissenschaftliche Forschungsanwendungen

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide finds significant applications in multiple domains:

Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological systems, including as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its pharmacological properties, potentially serving as a lead compound in drug development.

Industry: Utilized in the creation of advanced materials or as a catalyst in specific industrial reactions.

Wirkmechanismus

The compound exerts its effects through various mechanisms:

Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

Pathways Involved: It can influence biochemical pathways, such as signaling cascades or metabolic processes, thereby modulating physiological responses.

Vergleich Mit ähnlichen Verbindungen

Compared to other compounds with similar structures, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide stands out due to its unique combination of functional groups, which can impart distinct reactivity and stability. Similar compounds include:

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylsulfinyl)benzamide

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylsulfonyl)benzamide

N-(2-(3-cyclopropyl-6-hydroxy-1(6H)-yl)ethyl)-3-(methylthio)benzamide

So, there's your deep dive into the world of this compound. Not your average bedtime read, but fascinating nonetheless! What do you think?

Biologische Aktivität

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H19N3O2S, with a molecular weight of approximately 301.34 g/mol. It features a pyridazine ring, a cyclopropyl group, and a methylthio substituent, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₂S |

| Molecular Weight | 301.34 g/mol |

| Structure | Structure |

The biological activity of this compound involves several key mechanisms:

- Inhibition of Enzymes : The compound primarily targets enzymes involved in inflammatory pathways and cell proliferation, notably inhibiting cyclooxygenase (COX) and modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

- Cell Cycle Arrest : Studies indicate that this compound induces G1 phase cell cycle arrest in cancer cells, leading to apoptosis.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties across various cancer cell lines. For instance:

- Case Study 1 : In vitro studies on lung cancer cell lines (A549, HCC827, NCI-H358) showed that the compound effectively reduced cell viability with IC50 values ranging from 6.26 to 20.46 µM in 2D assays compared to higher values in 3D assays, indicating its potential as a therapeutic agent .

Antimicrobial Activity

The compound also displays promising antimicrobial properties against Gram-positive and Gram-negative bacteria:

- Case Study 2 : In tests against Staphylococcus aureus and Escherichia coli, this compound showed effective inhibition, suggesting its utility in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

- Cyclopropyl Group : This moiety is associated with enhanced binding affinity to target proteins.

- Methylthio Substituent : Contributes to the compound's lipophilicity, facilitating membrane permeability and bioavailability.

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals that those with modifications to the pyridazine or methylthio groups often exhibit varied biological activities:

| Compound Name | Antitumor Activity (IC50 µM) | Antimicrobial Activity |

|---|---|---|

| This compound | 6.26 - 20.46 | Effective against S. aureus and E. coli |

| N-[2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]ethyl]-pyridine-2-carboxamide | Higher IC50 values | Limited efficacy |

Eigenschaften

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-23-14-4-2-3-13(11-14)17(22)18-9-10-20-16(21)8-7-15(19-20)12-5-6-12/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCRMBGQYFNITK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.